5-[[2-(Dimethylamino)ethyl-methylamino]methyl]-2-methoxyphenol
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Overview
Description
5-[[2-(Dimethylamino)ethyl-methylamino]methyl]-2-methoxyphenol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a methylamino group, and a methoxyphenol group. These functional groups contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(Dimethylamino)ethyl-methylamino]methyl]-2-methoxyphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with formaldehyde and dimethylamine to form an intermediate compound. This intermediate is then reacted with methylamine and ethylene oxide under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of the reactions involved. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
5-[[2-(Dimethylamino)ethyl-methylamino]methyl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
5-[[2-(Dimethylamino)ethyl-methylamino]methyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 5-[[2-(Dimethylamino)ethyl-methylamino]methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact pathways and targets can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-[[2-(Dimethylamino)ethyl]methylamino]ethanol
- **2-(Dimethylamino)ethyl methacrylate
- **N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol
Uniqueness
5-[[2-(Dimethylamino)ethyl-methylamino]methyl]-2-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological molecules or the synthesis of complex organic compounds .
Properties
IUPAC Name |
5-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)7-8-15(3)10-11-5-6-13(17-4)12(16)9-11/h5-6,9,16H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGDCQDYDQLZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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